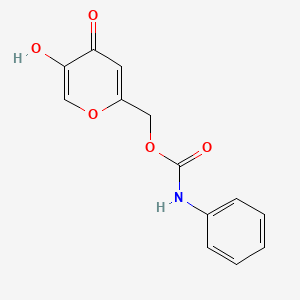
2-Heptyl-3,6-dihydro-2H-thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-3,6-dihydro-2H-thiopyran is a heterocyclic compound with a sulfur atom replacing one of the carbon atoms in the six-membered ring This compound is part of the thiopyran family, which is analogous to pyrans but with sulfur instead of oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-3,6-dihydro-2H-thiopyran typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of diesters, followed by decarboxylation. For instance, dimethyl 3,3’-thiobispropanoate can be treated with sodium methoxide in tetrahydrofuran solution, followed by decarboxylation in refluxing aqueous sulfuric acid to yield the desired thiopyran compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyl-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring.
Substitution: Halogenation, particularly bromination, can occur at specific positions on the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bromine or N-bromosuccinimide in solvents like dichloromethane are typical reagents for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Bromo-substituted thiopyrans.
Wissenschaftliche Forschungsanwendungen
2-Heptyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Heptyl-3,6-dihydro-2H-thiopyran involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Heptyl-3,6-dihydro-2H-thiopyran can be compared with other thiopyran and pyran derivatives:
Thiopyran: Similar to this compound but with different alkyl or aryl substituents.
Pyran: Oxygen analogs of thiopyrans, such as 2H-pyran and 4H-pyran.
2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde: A related compound with different substituents on the thiopyran ring.
The uniqueness of this compound lies in its specific heptyl substituent, which imparts distinct chemical and physical properties compared to other thiopyran derivatives.
Eigenschaften
CAS-Nummer |
121259-08-3 |
|---|---|
Molekularformel |
C12H22S |
Molekulargewicht |
198.37 g/mol |
IUPAC-Name |
2-heptyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C12H22S/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,12H,2-6,9-11H2,1H3 |
InChI-Schlüssel |
NHOUJKQGWOUQNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CC=CCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)


![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)



